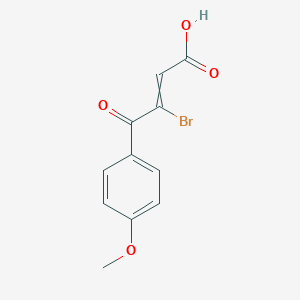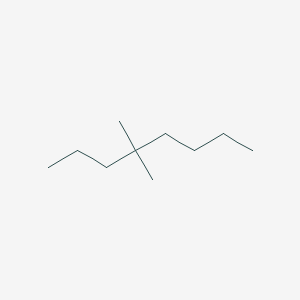
Aluminium-Lithium-Dibutylazanid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum;lithium;dibutylazanide is a useful research compound. Its molecular formula is C32H72AlLiN4 and its molecular weight is 546.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Aluminum;lithium;dibutylazanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aluminum;lithium;dibutylazanide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Luft- und Raumfahrttechnologie
Aluminium-Lithium-Legierungen sind entscheidend für die Entwicklung neuer Modelle der wettbewerbsorientierten Luft- und Raumfahrttechnologie . Die Zugabe von Lithium zu Aluminiumlegierungen verringert ihre Dichte und erhöht den Elastizitätsmodul, was im Vergleich zu traditionellen Aluminiumlegierungen eine signifikante Reduzierung des Strukturgewichts bewirkt . Dies führt zu Kraftstoffeinsparungen, einer größeren Flugreichweite und einer erhöhten Anzahl von Passagieren und einem größeren Nutzlastvolumen .
Hochfeste Anwendungen
Aluminium-Lithium-Legierungen haben eine hohe Festigkeit, was sie für Anwendungen geeignet macht, die Materialien mit hoher Festigkeit erfordern .
Korrosionsbeständige Anwendungen
Diese Legierungen haben eine gute Korrosionsbeständigkeit, was sie ideal für Anwendungen macht, die Materialien mit hoher Korrosionsbeständigkeit erfordern .
Schweißbarkeit
Aluminium-Lithium-Legierungen haben eine gute Schweißbarkeit, was sie für Anwendungen geeignet macht, die Materialien mit guter Schweißbarkeit erfordern<a aria-label="1: " data-citationid="2b3d4d34-8578-dc48-db1a-51064accacd4-34" h="ID=SERP,5015.1" href="https://link.springer.
Wirkmechanismus
Target of Action
The primary targets of Aluminum-Lithium-Dibutylazanide are aluminium (Al) current collectors and lithium (Li) ions . In the context of lithium metal batteries, aluminium acts as the current collector, while lithium ions are the charge carriers .
Mode of Action
Aluminum-Lithium-Dibutylazanide interacts with its targets through a process known as solvation and tethering . This involves the use of di-coordination-strength anions to impede the corrosion of the aluminium current collector by lithium bis(fluorosulfonyl)imide (LiFSI) . The weakly coordinated anion (FSI−) exerts high ionic transport kinetics, while the strongly coordinated anion (nitride, NO3−) stabilizes the Al foil surface .
Biochemical Pathways
The biochemical pathways affected by Aluminum-Lithium-Dibutylazanide primarily involve ionic transport kinetics and the stabilization of the Al foil surface . These processes are crucial for the efficient operation of lithium metal batteries .
Result of Action
The result of Aluminum-Lithium-Dibutylazanide’s action is the impedance of corrosion on the aluminium current collector and the enhancement of ionic transport kinetics . This leads to improved performance and longevity of lithium metal batteries .
Action Environment
The action, efficacy, and stability of Aluminum-Lithium-Dibutylazanide can be influenced by various environmental factors. For instance, in the context of lithium metal batteries, factors such as temperature, humidity, and the presence of other ions can affect the compound’s action .
Eigenschaften
CAS-Nummer |
15405-86-4 |
|---|---|
Molekularformel |
C32H72AlLiN4 |
Molekulargewicht |
546.9 g/mol |
IUPAC-Name |
lithium;tetrakis(dibutylamino)alumanuide |
InChI |
InChI=1S/4C8H18N.Al.Li/c4*1-3-5-7-9-8-6-4-2;;/h4*3-8H2,1-2H3;;/q4*-1;+3;+1 |
InChI-Schlüssel |
ISBVOXPIPNIBOM-UHFFFAOYSA-N |
SMILES |
[Li+].CCCC[N-]CCCC.CCCC[N-]CCCC.CCCC[N-]CCCC.CCCC[N-]CCCC.[Al+3] |
Kanonische SMILES |
[Li+].CCCCN(CCCC)[Al-](N(CCCC)CCCC)(N(CCCC)CCCC)N(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


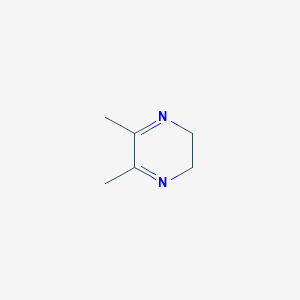
![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)
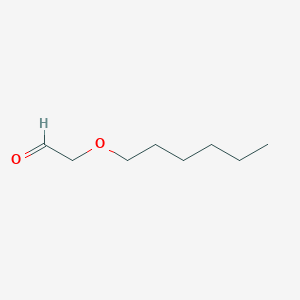




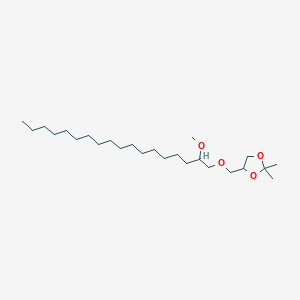

![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)
![4-Amino-7-(b-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine-5-carboxylic acid](/img/structure/B95173.png)

